5-[2-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2,3-dihydro-1H-1,5-benzodiazepin-4-yl]-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione
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Description
The compound is a complex organic molecule with several functional groups, including a pyrazole ring, a benzodiazepine ring, and a thiazine dione group. Pyrazole is a five-membered ring with two nitrogen atoms, and benzodiazepine is a seven-membered ring with two nitrogen atoms. Thiazine is a six-membered ring containing a sulfur and a nitrogen atom, and dione indicates the presence of two carbonyl (C=O) groups .
Scientific Research Applications
Antibiotic Synthesis
This compound serves as an important intermediate in the synthesis of ceftolozane , a new intravenous fifth-generation cephalosporin antibiotic . Ceftolozane exhibits a broad antibacterial spectrum, potent activity against Gram-positive and Gram-negative bacteria, and is particularly effective against Pseudomonas aeruginosa and multidrug-resistant strains .
Antimicrobial Resistance (AMR)
The core structure of the compound, which includes the 1H-pyrazol-4-yl group, is crucial in the development of new drugs that can overcome AMR challenges. Drugs containing heterocyclic nuclei like this have shown high chemotherapeutic values and are key in novel drug development .
Antileishmanial and Antimalarial Therapies
Derivatives of this compound have been evaluated for their potential in treating leishmaniasis and malaria. Molecular docking studies suggest that these derivatives can effectively bind to and inhibit the biological targets associated with these diseases .
Cancer Treatment
The compound’s derivatives are being explored for their therapeutic potential in cancer treatment. They may function as androgen receptor antagonists, which is a promising approach for treating certain types of cancer .
Antioxidant Properties
Research into newly synthesized derivatives of this compound has indicated potential antioxidant properties. These properties are essential for protecting cells from oxidative stress, which can lead to chronic diseases .
properties
IUPAC Name |
5-[2-(1-ethyl-5-methylpyrazol-4-yl)-2,3-dihydro-1H-1,5-benzodiazepin-4-yl]-6-hydroxy-1,3-thiazine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3S/c1-3-24-10(2)11(9-20-24)14-8-15(16-17(25)23-19(27)28-18(16)26)22-13-7-5-4-6-12(13)21-14/h4-7,9,14,21,26H,3,8H2,1-2H3,(H,23,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWZUJGCUXIIVDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)C2CC(=NC3=CC=CC=C3N2)C4=C(SC(=O)NC4=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[2-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2,3-dihydro-1H-1,5-benzodiazepin-4-yl]-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione |
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